molecular formula C12H12N2O B1519024 4-(Benzyloxy)pyridin-3-amine CAS No. 1040314-69-9

4-(Benzyloxy)pyridin-3-amine

Cat. No.: B1519024
CAS No.: 1040314-69-9
M. Wt: 200.24 g/mol
InChI Key: WSMGCHYPHRQNEG-UHFFFAOYSA-N
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Description

4-(Benzyloxy)pyridin-3-amine is a pyridine derivative featuring a benzyloxy group (-OCH₂C₆H₅) at position 4 and an amine (-NH₂) at position 3. This compound is of interest in medicinal chemistry, particularly in kinase inhibition and CNS-targeted therapies, as inferred from structurally related molecules .

Mechanism of Action

Target of Action

Similar compounds have been known to interact with targets such as leukotriene a-4 hydrolase and mitogen-activated protein kinase 14 . These proteins play crucial roles in inflammation and cellular stress response pathways, respectively .

Mode of Action

It’s likely that the compound interacts with its targets through a process of binding at the active site, leading to modulation of the target’s activity . This can result in changes to cellular processes controlled by these targets.

Biochemical Pathways

Based on its potential targets, it may influence pathways related to inflammation and stress response . The downstream effects of these pathway modulations would depend on the specific cellular context.

Result of Action

The molecular and cellular effects of 4-(Benzyloxy)pyridin-3-amine’s action would depend on the specific targets it interacts with and the pathways it affects. Potential effects could include modulation of inflammation and stress response pathways, leading to changes in cellular function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its ability to interact with its targets .

Biological Activity

4-(Benzyloxy)pyridin-3-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, highlighting its significance in pharmacological research.

Chemical Structure and Properties

The chemical formula of this compound is C12H12N2OC_{12}H_{12}N_2O with a molecular weight of approximately 212.24 g/mol. The structure features a pyridine ring substituted with a benzyloxy group at the 4-position and an amino group at the 3-position, which contributes to its reactivity and biological properties.

Synthesis Methods

Several synthetic routes have been developed for this compound, typically involving nucleophilic substitution reactions. The benzyloxy group can be introduced via methods such as:

  • Nucleophilic Aromatic Substitution : The reaction of 4-bromopyridine with sodium benzoate in the presence of a base.
  • Direct Alkylation : Utilizing benzyl alcohol and an appropriate activating agent to form the benzyloxy derivative.

These methods yield the compound in moderate to high purity, suitable for biological evaluation.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, a study evaluated various benzyloxy derivatives against Mycobacterium tuberculosis, revealing several compounds with IC50 values below 1 µg/mL, indicating potent anti-tubercular activity .

CompoundIC50 (µg/mL)Activity Type
This compound<1Anti-tubercular
Other derivativesVariesAntimicrobial

Antiviral Activity

Another notable aspect of this compound is its antiviral potential. A related study on pyridinone derivatives reported that some compounds demonstrated inhibitory effects on HIV-1 reverse transcriptase, with IC50 values ranging from 0.2 to 6 nM . This suggests that similar structural motifs in this compound might confer antiviral properties as well.

Enzyme Inhibition

The compound also shows promise as an inhibitor of human monoamine oxidases (hMAOs), particularly hMAO-B. Certain benzyloxy-substituted chalcones have been shown to inhibit hMAO-B with IC50 values as low as 0.067 µM, indicating that similar substitutions in pyridine derivatives could enhance enzyme inhibition .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets through hydrogen bonding and π-π stacking interactions. The amino group can act as a hydrogen bond donor, while the aromatic systems can engage in π-π interactions with target proteins or enzymes, modulating their activity.

Case Studies

  • Anti-Tubercular Activity : A series of studies have synthesized various derivatives based on the benzyloxy-pyridine scaffold and tested their efficacy against Mycobacterium tuberculosis. Most compounds displayed promising results, highlighting the potential for developing new anti-tubercular agents .
  • HIV Reverse Transcriptase Inhibition : Research has shown that modifications on the pyridine ring can lead to enhanced inhibition of HIV replication, suggesting that further exploration into benzyloxy substitutions could yield effective antiviral agents .

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity
4-(Benzyloxy)pyridin-3-amine and its derivatives have been investigated for their antitumor properties. A study highlighted the synthesis of 4-benzyloxy-pyridine-2-ketone, which serves as a synthetic intermediate for gamma-carboline analogs known for their anti-tumor activity. This compound was shown to exhibit promising results in lab-scale studies for cancer treatment .

Analgesic Properties
Research has also focused on the analgesic effects of pyridin-2(1H)-one derivatives, including those related to this compound. In vivo studies demonstrated that certain derivatives could effectively prevent the development of mechanical allodynia (MA) in rat models of inflammatory pain. The most active compounds were identified as p38α MAPK inhibitors, suggesting a novel pathway for pain management .

Materials Science

Synthesis of Novel Materials
The compound is being explored for its potential in creating materials with specific electronic properties. Its structural characteristics allow it to serve as a building block in the synthesis of advanced materials used in electronics and photonics. Research into its polymerization and interaction with other compounds is ongoing, aiming to develop new materials with enhanced functionalities .

Biological Studies

Enzyme Interaction Studies
this compound serves as a probe for studying enzyme interactions and cellular pathways. Its ability to inhibit specific protein kinases makes it a valuable tool in understanding complex biological systems and developing targeted therapies .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget/MechanismReference
4-Benzyloxy-pyridine-2-ketoneAntitumorGamma-carboline analogs
Pyridin-2(1H)-one derivativeAnalgesicp38α MAPK inhibition
This compoundEnzyme ProbeVarious protein kinases

Table 2: Synthesis Methods

MethodSolvent UsedYield (%)Reference
Conventional RefluxingDMF78-88
Ultrasound-Assisted SynthesisDMFVaried

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Benzyloxy)pyridin-3-amine, and how can reaction conditions be optimized to improve yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a Schiff base intermediate can be formed by reacting 3-aminopyridine with a benzyloxy-substituted aldehyde or ketone under acidic catalysis (e.g., acetic acid) in ethanol . Key optimizations include:

  • Catalyst selection : Acetic acid enhances imine formation by protonating the aldehyde carbonyl.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) may improve solubility of aromatic intermediates.
  • Temperature control : Room temperature minimizes side reactions like over-oxidation.
  • Purification : Vacuum filtration and washing with methanol/water mixtures yield high-purity products (≥90%) .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H-NMR : Peaks for the benzyloxy group (δ ~5.11 ppm, singlet) and pyridin-3-amine protons (δ ~6.7–8.1 ppm) confirm regiochemistry .
    • 13C-NMR : Benzyloxy carbons (δ ~69–70 ppm) and pyridine ring carbons (δ ~106–157 ppm) validate connectivity .
  • FTIR : Stretching frequencies for C-O (1261 cm⁻¹) and N-H (3198 cm⁻¹) confirm functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]+ calculated vs. observed) ensures molecular formula accuracy .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

Methodological Answer:

  • Over-alkylation : Occurs when excess benzylating agent is used. Mitigation: Use stoichiometric benzyl bromide and monitor via TLC .
  • Oxidative degradation : The benzyloxy group is prone to oxidation. Solution: Conduct reactions under inert atmospheres (N₂/Ar) .
  • Byproduct formation : Unreacted aldehyde intermediates can form dimers. Mitigation: Use excess hydrazine derivatives to drive Schiff base formation .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Density Functional Theory (DFT) analysis : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. The amino group at position 3 acts as an electron donor, activating the pyridine ring for Suzuki-Miyaura couplings .
  • Experimental validation : Use Pd-catalyzed coupling with aryl boronic acids. Monitor regioselectivity via HPLC and compare with DFT predictions .

Q. What strategies can resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., benzyloxy vs. methoxy) and assay against targets (e.g., kinases, GPCRs) .
  • Binding affinity assays : Use surface plasmon resonance (SPR) to quantify interactions with proteins. Compare results across labs to identify batch-dependent variability .
  • Meta-analysis : Cross-reference PubChem bioassay data (e.g., AID 743255) with in-house results to isolate confounding factors (e.g., solvent effects) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced metabolic stability?

Methodological Answer:

  • Metabolism prediction : Use software like Schrödinger’s ADMET Predictor to identify labile sites (e.g., benzyloxy O-dealkylation).
  • Structural modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the para position of the benzyl ring to slow oxidative degradation .
  • In vitro validation : Incubate derivatives with liver microsomes and quantify metabolites via LC-MS .

Q. What are the challenges in achieving regioselective functionalization of this compound?

Methodological Answer:

  • Steric and electronic effects : The benzyloxy group at position 4 directs electrophiles to position 2 or 6. Use bulky directing groups (e.g., -SiMe₃) to override inherent bias .
  • Catalyst design : Employ Pd/phosphine complexes (e.g., XPhos) to enhance C-H activation at specific positions .
  • Kinetic vs. thermodynamic control : Vary reaction temperature (e.g., 25°C vs. 80°C) to favor different products, confirmed by time-resolved NMR .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

  • Reproducibility checks : Verify catalyst purity (e.g., NaOCl vs. TCCA) and solvent dryness, as trace water inhibits hypochlorite-mediated cyclization .
  • Reaction monitoring : Use in situ IR or Raman spectroscopy to detect intermediate formation, ensuring consistent reaction progression .
  • Statistical analysis : Apply Design of Experiments (DoE) to identify critical variables (e.g., pH, stirring rate) affecting yield .

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 4-(Benzyloxy)pyridin-3-amine, differing in substituent positions, functional groups, or applications:

Structural Isomers and Analogs

2-(Benzyloxy)pyridin-4-amine

  • Molecular Formula : C₁₂H₁₂N₂O
  • Molecular Weight : 200.24 g/mol
  • Key Differences: Benzyloxy at position 2 instead of 4. Its solubility (LogP ~2.5) and BBB permeability (moderate) suggest CNS applicability .

4-(Benzyloxy)-5-chloropyridin-3-amine

  • Molecular Formula : C₁₂H₁₁ClN₂O
  • Molecular Weight : 234.68 g/mol
  • Key Differences: Chlorine at position 5 enhances electrophilicity and may improve binding to kinase active sites. The chlorine atom increases molecular weight by ~34 g/mol compared to non-chlorinated analogs .

6-(Benzyloxy)-N,N'-diphenylpyridin-3-amine

  • Molecular Formula : C₂₄H₂₁N₃O
  • Molecular Weight : 367.45 g/mol
  • Key Differences : Benzyloxy at position 6 and additional phenyl groups at the amine. The bulkier structure reduces solubility but improves thermal stability. This compound is synthesized via Suzuki coupling and column chromatography, indicating synthetic complexity compared to simpler analogs .

Functional Group Variants

4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine

  • Molecular Formula : C₉H₁₂N₂O₂
  • Molecular Weight : 180.21 g/mol
  • Key Differences: Tetrahydrofuran-3-yl-oxy replaces benzyloxy. The cyclic ether group enhances solubility in polar solvents (e.g., water or ethanol) but reduces lipophilicity (LogP ~1.2). This derivative is explored in small-molecule libraries for kinase modulation .

4-(Pyridin-3-yloxy)phenylamine

  • Molecular Formula : C₁₁H₉N₃O
  • Molecular Weight : 199.21 g/mol
  • Key Differences : Pyridinyloxy replaces benzyloxy. The aromatic pyridine increases hydrogen-bonding capacity, improving interactions with biological targets like serotonin receptors. However, reduced steric bulk may lower metabolic stability .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents LogP Notable Applications
This compound* C₁₂H₁₂N₂O ~200–235 4-OBz, 3-NH₂ ~2.3 Kinase inhibition (hypothesized)
2-(Benzyloxy)pyridin-4-amine C₁₂H₁₂N₂O 200.24 2-OBz, 4-NH₂ 2.5 CNS drug candidates
4-(Benzyloxy)-5-chloropyridin-3-amine C₁₂H₁₁ClN₂O 234.68 4-OBz, 5-Cl, 3-NH₂ 3.1 Bioactive intermediate
4-((Tetrahydrofuran-3-yl)oxy)pyridin-3-amine C₉H₁₂N₂O₂ 180.21 4-O-THF, 3-NH₂ 1.2 Kinase modulation
4-(Pyridin-3-yloxy)phenylamine C₁₁H₉N₃O 199.21 4-O-Pyridine, NH₂ 1.8 Serotonin receptor ligands

*Hypothetical data based on analogs.

Properties

IUPAC Name

4-phenylmethoxypyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-11-8-14-7-6-12(11)15-9-10-4-2-1-3-5-10/h1-8H,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSMGCHYPHRQNEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=NC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50651783
Record name 4-(Benzyloxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040314-69-9
Record name 4-(Benzyloxy)pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50651783
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture containing 4-(benzyloxy)-3-nitropyridine (7.2 g, 31.3 mmol) and zinc powder (6.1 g, 91.0 mmol) was added acetic acid (7.2 mL, 7.5 mmol). The mixture was stirred for 6 h at room temperature, filtered and concentrated. The resultant residue was dissolved in ethyl acetate (300 mL), washed with aqueous, saturated ammonium chloride (3×100 mL), washed with brine (100 mL), dried over MgSO4, filtered and concentrated to afford 4-(benzyloxy)pyridin-3-amine as an orange oil which was used without further purification. 1H NMR (500 MHz, DMSO-D6) δ ppm 7.91 (s, 1H), 7.72 (d, J=5.49 Hz, 1H), 7.50 (d, J=7.63 Hz, 2H), 7.41 (t, J=7.32 Hz, 2H), 7.34 (s, 1H), 7.03 (d, J=5.49 Hz, 1H), 5.24 (s, 2H), 5.13 (s, 2H). LCMS: retention time: 1.372 min. LC data was recorded on a Shimadzu LC-10AS liquid chromatograph equipped with a Phenomenex-Luna, 10 micron, C18, 4.6×50 mm column using a SPD-10AV UV-Vis detector at a detector wave length of 220 nM. The elution conditions employed a flow rate of 4 mL/min, a gradient of 100% solvent A/0% solvent B to 0% solvent A/100% solvent B, a gradient time of 4 min, a hold time of 1 min, and an analysis time of 5 min where solvent A was 5% CH3CN/95% H2O/10 mM ammonium acetate and solvent B was 5% H2O/95% CH3CN/10 mM ammonium acetate. MS data was determined using a Micromass Platform for LC in electrospray mode. m/z 201 (MH+).
Quantity
7.2 g
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6.1 g
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7.2 mL
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Synthesis routes and methods II

Procedure details

4-(benzyloxy)-3-nitropyridine (15 g, 65 mmol, 1 eq) was dissolved in THF, then Raney Nickel (2.25 g, 10% w/w) (washed with THF) was added under nitrogen atmosphere and the reaction was stirred at room temperature with 2 kg hydrogen pressure for 6 h. The reaction solution was filtered through celite and the filtrate was concentrated under vacuum to get brown oil. The product was taken to the next step without purification. Yield: 12.3 g (94%). 1HNMR (400 MHz, DMSO-d6): δ 4.86 (s, 2H), 5.18 (s, 2H), 6.88 (d, 1H, J=5.32 Hz), 7.31 (t, 1H, J=3.90 Hz), 7.4 (t, 2H, J=5.08 Hz), 7.5 (t, 2H, J=8.08 Hz), 7.71 (d, J=2.05 Hz, 1H), 7.89 (s, 1H).
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15 g
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2 kg
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2.25 g
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Synthesis routes and methods III

Procedure details

To a solution of 4-(benzyloxy)-3-nitropyridine (42.0 g, 0.18 mol), Fe (30.6 g, 0.55 mol) and NH4Cl (48.8 g, 0.91 mol) in MeOH:THF:H2O=(2:2:1, 750 mL) was stirred at reflux for 3 h. After being filtered and concentrated in vacuum, the residue was purified by column chromatography (DCM:MeOH=10:1) to give to give the pure 4-(benzyloxy)pyridin-3-amine (29.5 g, yield: 80.7%). 1H-NMR (CDCl3, 400 MHz) δ 8.25 (s, 1H), 7.88 (s, 1H), 7.20˜7.65 (m, 5H), 6.89 (s, 1H), 5.18 (s, 2H). MS (M+H)+: 201.
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42 g
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48.8 g
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30.6 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4-(Benzyloxy)pyridin-3-amine
4-(Benzyloxy)pyridin-3-amine
4-(Benzyloxy)pyridin-3-amine
4-(Benzyloxy)pyridin-3-amine
4-(Benzyloxy)pyridin-3-amine
4-(Benzyloxy)pyridin-3-amine

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